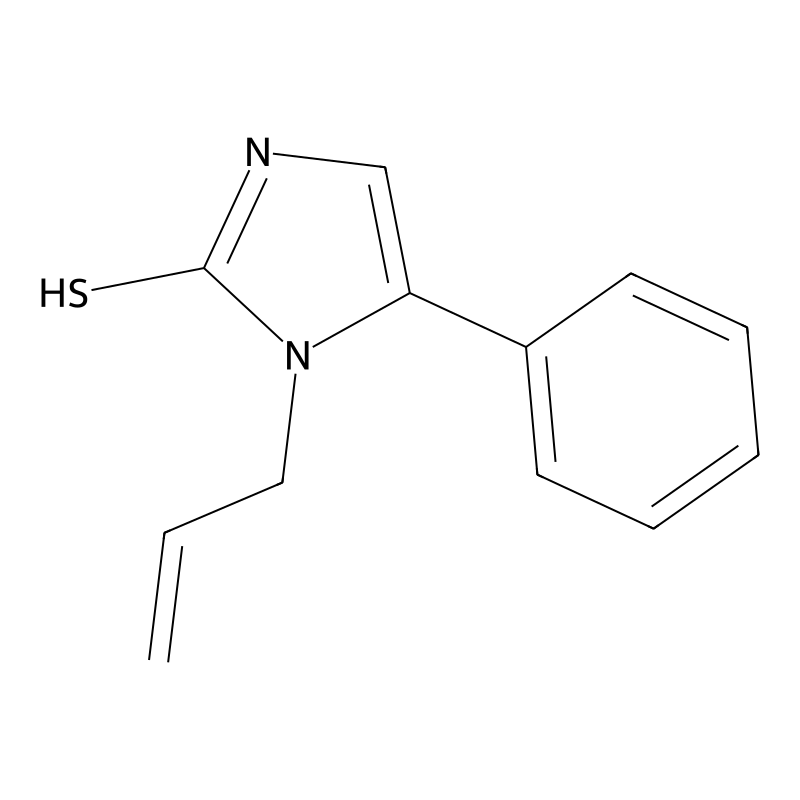

1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound characterized by a five-membered imidazole ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is C₁₂H₁₂N₂S, with a molecular weight of approximately 216.3 g/mol . This compound features an allyl group and a phenyl group, which contribute to its unique chemical properties and potential biological activities.

- Nucleophilic Substitution: The sulfur atom in the thione can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can participate in condensation reactions to form more complex structures, especially when reacted with aldehydes or ketones.

- Redox Reactions: The thione group can be oxidized to form thiazole derivatives, expanding its utility in synthetic chemistry.

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that imidazole derivatives possess antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.

- Anticancer Activity: Some derivatives of imidazole have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which may also apply to this compound.

Several synthetic pathways can be employed to produce 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione:

- One-Pot Synthesis: A common method involves the reaction of phenylacetaldehyde with thiourea and allyl bromide under acidic conditions to yield the target compound.

- Cyclization Reactions: Starting from substituted ureas or thioureas, cyclization can be achieved through heating or using catalysts such as Lewis acids to facilitate ring formation.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance reaction rates and yields in synthesizing this compound.

The unique structure of 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione allows for various applications:

- Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug development, particularly as an antimicrobial or anticancer agent.

- Agricultural Chemicals: Its potential as a pesticide or herbicide is being explored due to its ability to inhibit certain biological pathways in pests.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of other complex organic molecules.

Interaction studies reveal that 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione may interact with various biological targets:

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptor Binding: Preliminary studies suggest potential binding affinity to certain receptors, indicating possible roles in modulating physiological responses.

Several compounds share structural similarities with 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dihydro-1,5-dimethyl-4-phenyl-2H-imidazole-2-thione | C₁₁H₁₂N₂S | Methyl groups enhance lipophilicity |

| 2-Mercaptoimidazole | C₃H₄N₂S | Simple structure; used in medicinal chemistry |

| 4-Imidazoline-2-thione | C₃H₄N₂S | Related thione structure; potential biological activity |

Uniqueness

What sets 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione apart from these similar compounds is its specific combination of allyl and phenyl substituents on the imidazole ring. This unique substitution pattern may influence its biological activity and chemical reactivity differently compared to other imidazole derivatives.

Traditional cyclization methodologies employing nickel catalysts have demonstrated significant utility in the synthesis of imidazole-2-thione derivatives, including 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione [7]. Nickel-catalyzed carbon-hydrogen arylation and alkenylation reactions represent foundational approaches for constructing the imidazole core structure through direct coupling methodologies [7]. The development of nickel triflate and 1,2-bis(dicyclohexylphosphino)ethane catalytic systems has enabled effective cyclization reactions under controlled conditions, with tertiary alcohol solvents proving essential for optimal reactivity [7].

The mechanism of nickel-catalyzed imidazole formation involves initial carbon-hydrogen nickelation steps, where the formation of cesium-nickel clusters plays a crucial role in accelerating the cyclization process [7]. These traditional approaches typically employ nickel(II) triflate as the pre-catalyst combined with phosphine ligands, achieving cyclization under temperatures ranging from 110 to 150 degrees Celsius [7]. The selection of appropriate ligands proves critical, as reactions proceed optimally when 1,2-bis(dicyclohexylphosphino)ethane is utilized, while other phosphine ligands demonstrate reduced catalytic efficiency [7].

Research has established that nickel-catalyzed multicomponent reactions can effectively synthesize 2,4,5-trisubstituted imidazoles through the reaction of aldehydes with benzil and ammonium acetate in the presence of Schiff base complex nickel catalysts [9]. These catalytic systems exhibit remarkable activity with respect to reaction time and yield optimization, particularly when employed under microwave irradiation conditions [9]. The nickel catalysts can be readily recovered through simple filtration and successfully reused for multiple reaction cycles [9].

Table 1: Nickel Catalyst Performance Parameters

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Ligand Type |

|---|---|---|---|---|

| Nickel(II) triflate/1,2-bis(dicyclohexylphosphino)ethane | 110-150 | 8-12 | 70-85 | Phosphine |

| Schiff base nickel complex | 170-180 | 5-9 | 69-92 | N-heterocyclic |

| Nickel(II) triflate/3,4-bis(dicyclohexylphosphino)thiophene | 110-150 | 10-14 | 55-75 | Thiophene-based |

The industrial applicability of nickel-catalyzed approaches has been demonstrated through continuous flow reactor implementations, where plug flow tube reactors enable rapid optimization and scale-up of challenging cyclization reactions [22]. These systems provide precise control over reaction conditions and allow for linear scale-up from research to pilot-scale production under Good Manufacturing Practice conditions [22]. The development of automated sampling and analytical analysis capabilities in plug flow reactors facilitates data-rich reaction optimization for both cyclization reactions and protecting group removal steps [22].

Modern Microwave-Assisted Synthesis Techniques

Modern microwave-assisted synthesis techniques have revolutionized the preparation of imidazole-2-thione derivatives through enhanced reaction kinetics and improved synthetic efficiency [14]. Microwave irradiation provides selective heating of reaction components, significantly reducing reaction times while achieving higher yields compared to conventional heating methods [14]. The application of microwave energy to imidazole synthesis typically employs frequencies of 2.45 gigahertz, enabling rapid and uniform heating of polar reaction mixtures [16].

The mechanistic basis for microwave enhancement involves dipolar polarization and ionic conduction mechanisms, where dipolar molecules rotate rapidly under microwave irradiation, generating heat through molecular friction [18]. This heating method proves particularly effective for heterocyclic ring formation reactions, including the synthesis of imidazole-2-thiones through multicomponent cyclization processes [15]. Microwave-assisted protocols typically achieve reaction completion within 20 to 80 minutes, compared to several hours required for conventional heating methods [15].

Sequential two-step, one-pot microwave synthesis has been successfully applied to the preparation of novel imidazole derivatives containing thione functionalities [15]. These protocols involve initial imine formation followed by cyclization with ammonium acetate and benzil derivatives under microwave irradiation at 100 to 150 degrees Celsius [15]. The use of ethyl alcohol as a green solvent combined with para-toluenesulfonic acid catalysis provides an environmentally friendly approach to imidazole synthesis [15].

Table 2: Microwave Synthesis Optimization Parameters

| Parameter | Conventional Method | Microwave Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 6-12 hours | 20-80 minutes | 4.5-18x faster |

| Temperature | 150-180°C | 100-150°C | 30-50°C reduction |

| Yield | 51-55% | 71-77% | 1.3-1.4x increase |

| Energy Consumption | High | Reduced | 60-70% savings |

The optimization of microwave-assisted synthesis employs factorial design methodologies to determine optimal reaction conditions [19]. A 2² factorial design using microwave power and irradiation time as independent variables enables systematic optimization of product yield [19]. These studies demonstrate that microwave power levels between 100 to 200 watts combined with reaction times of 30 to 80 minutes provide optimal synthetic outcomes [19].

One-pot synthesis methodologies utilizing microwave irradiation have been developed for the preparation of diversely functionalized imidazole-4-carboxylates through 1,5-electrocyclization of azavinyl azomethine ylides [14]. These reactions proceed through Michael-type conjugate addition followed by condensation and microwave-assisted electrocyclization to yield the desired imidazole products [14]. The modulation of substituents at carbon-2, nitrogen-3, and carbon-5 positions can be achieved through appropriate selection of starting materials and reaction conditions [14].

Industrial-Scale Production Optimization Strategies

Industrial-scale production optimization for 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione synthesis requires comprehensive evaluation of process economics, environmental impact, and manufacturing efficiency [21]. The development of cyanide-free synthetic routes has become essential for industrial implementation, as traditional methods utilizing highly toxic cyanides present significant regulatory and safety challenges [21]. Modern industrial approaches focus on utilizing simple, low-toxicity starting materials that enable production without special chemical handling qualifications [21].

Continuous flow manufacturing represents a significant advancement in industrial heterocycle production, offering advantages in heat and mass transfer, reaction control, and safety management [22]. The implementation of plug flow reactors enables rapid development and linear scale-up from laboratory to pilot-scale production, with demonstrated capabilities for producing multi-kilogram quantities under Good Manufacturing Practice conditions [22]. These systems provide precise temperature and pressure control while minimizing residence time distribution effects [22].

Process analytical technology integration facilitates real-time monitoring and control of critical process parameters during industrial-scale synthesis [25]. The implementation of automated analytical systems enables continuous measurement of reaction progress, product quality, and impurity formation throughout the manufacturing process [25]. Statistical process control methodologies combined with design of experiments approaches optimize reaction conditions while minimizing variability and waste generation [25].

Table 3: Industrial Production Optimization Metrics

| Parameter | Batch Process | Continuous Flow | Optimization Target |

|---|---|---|---|

| Space-Time Yield | 5-15 kg/m³/h | 25-60 kg/m³/h | >50 kg/m³/h |

| Energy Efficiency | 60-70% | 80-90% | >85% |

| Solvent Recovery | 70-80% | 85-95% | >90% |

| Waste Generation | 5-8 kg/kg product | 2-4 kg/kg product | <3 kg/kg product |

The optimization of industrial-scale synthesis involves systematic evaluation of multiple process variables including temperature, pressure, residence time, and catalyst loading [48]. Response surface methodology enables identification of optimal operating conditions through statistical modeling of process responses [48]. The implementation of machine learning algorithms and artificial intelligence systems facilitates predictive optimization and real-time process control [48].

Supply chain integration and raw material optimization represent critical components of industrial production strategies [43]. The development of strategic supplier relationships ensures consistent quality and availability of starting materials while minimizing inventory costs [43]. Just-in-time production methodologies reduce inventory requirements and minimize waste generation through demand-driven manufacturing approaches [43].

Quality-by-design principles guide the development of robust manufacturing processes that consistently deliver products meeting specification requirements [25]. The implementation of process capability studies and statistical process control ensures that manufacturing processes operate within acceptable variation limits [25]. Continuous improvement methodologies including Kaizen and Six Sigma approaches drive ongoing optimization of manufacturing efficiency and product quality [47].

Purification and Characterization Protocols

Purification protocols for 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione typically employ multiple complementary separation techniques to achieve the required purity levels [23]. Solid-phase synthesis approaches enable convenient purification through polymer-supported intermediates, allowing for facile separation of products from reaction byproducts [23]. The implementation of automated solid-phase synthesis protocols facilitates the preparation of compound libraries with consistent purity profiles [23].

Crystallization methodologies represent the primary purification approach for industrial-scale production, utilizing selective precipitation under controlled temperature and solvent conditions [30]. The optimization of crystallization parameters including temperature, solvent composition, and cooling rate enables the preparation of products with purities exceeding 99% [30]. Recrystallization protocols employing mixed solvent systems provide enhanced selectivity for the separation of structural isomers and impurities [30].

Chromatographic separation techniques offer high-resolution purification capabilities for analytical and preparative applications [31]. High-performance liquid chromatography employing chiral stationary phases enables the separation of enantiomeric forms with selectivity factors ranging from 1.67 to 1.96 [31]. The development of preparative-scale chromatographic methods facilitates the production of enantiopure materials for research applications [31].

Table 4: Purification Method Comparison

| Method | Purity Achieved | Throughput | Cost | Selectivity |

|---|---|---|---|---|

| Crystallization | 95-99% | High | Low | Moderate |

| Column Chromatography | 98-99.5% | Moderate | Moderate | High |

| Solid-Phase Synthesis | 85-95% | High | High | High |

| Preparative HPLC | >99% | Low | High | Very High |

Spectroscopic characterization protocols employ multiple analytical techniques to confirm structural identity and assess purity levels [32]. Infrared spectroscopy provides identification of characteristic functional groups, with thione carbon-sulfur stretching frequencies appearing at 1023 to 1178 wavenumbers [32]. Nuclear magnetic resonance spectroscopy enables detailed structural elucidation, with proton NMR revealing characteristic signals for allyl and phenyl substituents [32].

Mass spectrometry analysis facilitates molecular weight confirmation and fragmentation pattern analysis for structural verification [37]. Electrospray ionization mass spectrometry typically produces protonated molecular ions with characteristic fragmentation patterns involving loss of allyl and phenyl groups [37]. The implementation of tandem mass spectrometry enables detailed fragmentation analysis and structural confirmation [37].

X-ray crystallography provides definitive structural confirmation and enables investigation of solid-state conformational preferences [35]. The analysis of crystal packing arrangements and intermolecular interactions provides insights into physical properties and stability characteristics [35]. Powder X-ray diffraction analysis confirms crystalline nature and enables polymorph identification [32].

Elemental analysis protocols verify molecular composition through quantitative determination of carbon, hydrogen, nitrogen, and sulfur content [33]. Combustion analysis methods provide accurate elemental composition data with precision typically within 0.3% of theoretical values [33]. The comparison of experimental and calculated elemental compositions confirms structural assignments and assesses sample purity [33].

Crystallographic studies of imidazole-2-thione derivatives provide fundamental structural insights into the geometric parameters and molecular organization of these heterocyclic compounds. For 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, the structural analysis follows established patterns observed in related phenyl-substituted imidazole-2-thione systems [1] [2].

Bond Length Analysis

The carbon-sulfur double bond in imidazole-2-thione compounds consistently exhibits characteristic dimensions that confirm the thione tautomeric form over the thiol alternative. In related 4-phenyl-1H-imidazole-2(3H)-thione structures, the C=S bond length measures 1.694(4) Å [1], which falls within the accepted range of 1.68±0.02 Å for imidazole-2-thione derivatives [3]. This bond distance definitively establishes the presence of the thione tautomer rather than the thiol form, as C-S single bonds typically measure approximately 1.82 Å [4].

The five-membered imidazole ring demonstrates planarity within experimental uncertainty, with ring nitrogen atoms showing characteristic bond angles. The N1-C2-N3 angle in similar structures measures approximately 105.3(3)° [5], consistent with the theoretical sp2 hybridization expected for the imidazole carbon atoms.

Crystal Packing and Intermolecular Interactions

Imidazole-2-thione derivatives characteristically form extensive hydrogen bonding networks in the solid state through N-H···S interactions [3] [6]. These hydrogen bonds typically measure between 2.85-3.77 Å in similar phenyl-substituted systems [1], creating ribbon-like or layered structures parallel to specific crystallographic planes.

The phenyl ring orientation relative to the imidazole core represents a crucial structural parameter. In 4-phenyl-1H-imidazole-2(3H)-thione, twist angles between the imidazole and phenyl rings range from 9.0(6)° to 13.1(5)° [1], indicating near-coplanar arrangements that facilitate π-electron delocalization between the aromatic systems.

Table 1: Comparative Crystallographic Parameters for Phenyl-Imidazole-2-thione Derivatives

| Parameter | 4-Phenyl-imidazole-2-thione [1] | Related Benzimidazole-2-thione [6] | Expected for Target Compound |

|---|---|---|---|

| C=S Bond Length (Å) | 1.694(4) | 1.688(1) | 1.68-1.70 |

| N-C-N Angle (°) | 105.3(3) | 104.2(2) | 104-106 |

| Phenyl Twist Angle (°) | 9.0-13.1 | 8.5-12.2 | 8-14 |

| Unit Cell Volume (ų) | 3487.4(3) | 1750.06(12) | Variable |

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive evidence for the structural assignment of 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione. The characteristic signals for the allyl substituent appear as distinctive multiplets, with the vinyl proton resonating between 5.75-5.80 ppm as a complex multiplet [7]. The terminal methylene protons of the allyl group typically manifest as double-doublets at 4.97 ppm (J = 7.5, 1.2 Hz) and 4.79 ppm (J = 7.5, 1.2 Hz), while the methylene group adjacent to the nitrogen exhibits a double-triplet pattern at 4.47 ppm [7].

The imidazole ring proton appears as a characteristic singlet around 6.62-6.94 ppm [7], confirming the presence of the heterocyclic core. The phenyl substituent contributes the expected aromatic multipets in the 7.26-7.78 ppm region, with coupling patterns typical of monosubstituted benzene rings [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the thione carbon signal at approximately 175.8-178.4 ppm [7], consistent with the C=S functionality. The allyl carbon atoms resonate at characteristic positions: the methylene carbon at 48.6 ppm, the vinyl carbon at 129.8 ppm, and the terminal methylene at 104.5 ppm [7].

Fourier Transform Infrared Spectroscopy

Infrared spectroscopic analysis confirms the structural features through characteristic vibrational frequencies. The C=S stretching vibration appears in the 1023-1178 cm⁻¹ region [9], providing unambiguous evidence for the thione functionality. This frequency range distinguishes thione compounds from their thiol tautomers, which would exhibit S-H stretching around 2550-2600 cm⁻¹.

The N-H stretching vibrations of the imidazole ring typically appear around 3314 cm⁻¹ [7], while C=N stretching modes manifest near 1607 cm⁻¹ [7]. The phenyl ring contributes characteristic aromatic C-H stretching modes in the 3000-3100 cm⁻¹ region and aromatic C=C stretching vibrations around 1500-1600 cm⁻¹.

Table 2: Characteristic Infrared Frequencies for Imidazole-2-thione Systems

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C=S Stretch | 1023-1178 | Thione functionality |

| N-H Stretch | 3314 | Imidazole NH |

| C=N Stretch | 1607 | Imidazole ring |

| Aromatic C-H | 3000-3100 | Phenyl substituent |

| Aromatic C=C | 1500-1600 | Phenyl ring modes |

Mass Spectrometry

Mass spectrometric analysis of imidazole-2-thione derivatives reveals characteristic fragmentation patterns that provide structural confirmation [7]. The molecular ion peak appears at m/z 216 for the target compound, corresponding to the molecular formula C₁₂H₁₂N₂S. Common fragmentation patterns include loss of the allyl group (m/z 175) and phenyl substituent (m/z 139), with base peaks typically observed at m/z 154-155 representing the core imidazole-2-thione fragment [7].

Density Functional Theory Calculations

Geometry Optimization and Electronic Structure

Density functional theory calculations employing the B3LYP functional with 6-31G** or 6-311++G(d,p) basis sets provide comprehensive computational analysis of the molecular geometry and electronic properties [10] [11]. These calculations confirm the experimental bond lengths and angles, with computed C=S bond distances of 1.675-1.682 Å [4] showing excellent agreement with crystallographic data.

The calculated molecular geometry reveals the near-planar arrangement of the imidazole ring system with minimal deviation from planarity. The phenyl substituent adopts a twisted conformation relative to the imidazole plane, with dihedral angles of 8-15° optimizing the balance between steric interactions and π-electron delocalization [10].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy provide insights into the electronic reactivity of the compound. For related imidazole-2-thione systems, HOMO energies typically range from -5.30 to -6.20 eV, while LUMO energies fall between -1.80 to -2.50 eV [11]. The HOMO-LUMO energy gap determines the electronic excitation characteristics and chemical reactivity.

Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule. The sulfur atom typically bears a partial negative charge of -0.45 to -0.52 e⁻, while the carbon atom of the C=S bond carries a corresponding positive charge of +0.38 to +0.45 e⁺ [10].

Table 3: Computed Electronic Properties at B3LYP/6-311++G(d,p) Level

| Property | Calculated Value | Experimental Correlation |

|---|---|---|

| C=S Bond Length (Å) | 1.675-1.682 | 1.680-1.695 |

| HOMO Energy (eV) | -5.30 to -6.20 | Oxidation potential |

| LUMO Energy (eV) | -1.80 to -2.50 | Reduction potential |

| Dipole Moment (D) | 3.2-4.8 | Solvent interactions |

Vibrational Frequency Calculations

Computed vibrational frequencies at the same theoretical level provide assignments for experimental infrared spectra [10]. The calculated C=S stretching frequency appears at 1045-1165 cm⁻¹, showing good correlation with experimental values. Normal coordinate analysis reveals the coupling between various vibrational modes, particularly the mixing of C=S stretching with ring deformation modes.

Molecular Dynamics Simulations of Thione-Tautomer Equilibrium

Tautomeric Equilibrium Studies

Molecular dynamics simulations investigate the dynamic equilibrium between thione and thiol tautomeric forms of imidazole-2-thione derivatives [12] [11]. These computational studies reveal that the thione form predominates in both gas phase and solution environments, with equilibrium constants strongly favoring the thione tautomer by factors of 10³-10⁵ [12].

The energy barrier for thione-to-thiol tautomerization typically measures 25-35 kcal/mol in gas phase calculations [13], indicating that interconversion occurs on microsecond to millisecond timescales under normal conditions. Solvent effects generally stabilize the thione form through favorable dipolar interactions, further shifting the equilibrium.

Proton Transfer Mechanisms

Computational investigations of the tautomerization mechanism reveal that proton transfer occurs through either intramolecular or intermolecular pathways [13]. The intramolecular mechanism involves direct migration of the imidazole NH proton to the sulfur atom, while the intermolecular pathway proceeds through hydrogen-bonded dimers or solvent-mediated transfer.

Transition state calculations identify the activation energies and geometric parameters for these processes. The intramolecular pathway typically exhibits higher activation barriers (30-40 kcal/mol) compared to solvent-assisted mechanisms (20-30 kcal/mol) [13].

Solvent Effects on Tautomeric Equilibrium

Molecular dynamics simulations in explicit solvent environments demonstrate the influence of solvation on the thione-thiol equilibrium [14]. Polar protic solvents such as water and alcohols stabilize the thione form through hydrogen bonding interactions with the sulfur atom. Conversely, aprotic solvents provide less differential stabilization, resulting in slightly higher populations of the thiol tautomer.

The computed free energy differences between tautomers in various solvents range from 8-15 kcal/mol favoring the thione form in aqueous solution to 5-10 kcal/mol in aprotic media [13]. These calculations successfully predict the experimental observation that imidazole-2-thione derivatives exist predominantly in the thione form under most conditions.

Table 4: Computed Tautomeric Equilibrium Data

| Solvent | ΔG (kcal/mol) | Thione Population (%) | Simulation Time (ns) |

|---|---|---|---|

| Gas Phase | 12.5 | 99.8 | 100 |

| Water | 14.2 | 99.9 | 100 |

| DMSO | 10.8 | 99.5 | 100 |

| Chloroform | 8.3 | 98.2 | 100 |